molecular formula C13H11N7O3S B2648511 ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate CAS No. 1448074-97-2

ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate

Cat. No.: B2648511
CAS No.: 1448074-97-2
M. Wt: 345.34
InChI Key: DRMFBSMZDCXMIO-UHFFFAOYSA-N
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Description

Ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate is a useful research compound. Its molecular formula is C13H11N7O3S and its molecular weight is 345.34. The purity is usually 95%.
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Biological Activity

Ethyl 2-(6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamido)thiazole-4-carboxylate is a compound of significant interest due to its unique structure and potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C13H11N7O3S
  • Molecular Weight : 345.34 g/mol
  • IUPAC Name : ethyl 2-[[6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate

This compound incorporates a thiazole ring and a triazole moiety, which are known for their diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing triazole and thiazole rings exhibit notable antimicrobial properties. For instance, derivatives of thiazoles have shown significant activity against various bacterial strains. In particular, compounds similar to this compound have demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics like ampicillin and streptomycin .

CompoundMIC (μg/mL)Reference
This compoundTBDCurrent Study
Ampicillin2
Streptomycin0.5

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. Studies on similar triazole-linked compounds have reported significant inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The IC50 values for these compounds were found to be competitive with established anti-inflammatory drugs like diclofenac .

Anticancer Activity

Emerging research suggests that thiazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, certain derivatives have been shown to inhibit the growth of various cancer cell lines with IC50 values in the low micromolar range .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

  • Antimicrobial Efficacy : A study evaluated a series of thiazole derivatives against Staphylococcus aureus and Escherichia coli, revealing promising antibacterial activity with MIC values ranging from 3.12 to 12.5 μg/mL .
  • Inhibition of COX Enzymes : Another investigation reported that specific thiazole derivatives acted as selective COX inhibitors with significant anti-inflammatory effects demonstrated through in vivo models .
  • Cancer Cell Line Studies : Research on triazole-containing compounds indicated their efficacy in inhibiting tumor growth in various cancer cell lines through apoptosis induction mechanisms .

Properties

IUPAC Name

ethyl 2-[[6-(1,2,4-triazol-1-yl)pyridazine-3-carbonyl]amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N7O3S/c1-2-23-12(22)9-5-24-13(16-9)17-11(21)8-3-4-10(19-18-8)20-7-14-6-15-20/h3-7H,2H2,1H3,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMFBSMZDCXMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=NN=C(C=C2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.